molecular formula C12H9NO B1585361 4-Dibenzofuranamine CAS No. 50548-43-1

4-Dibenzofuranamine

Cat. No.: B1585361
CAS No.: 50548-43-1
M. Wt: 183.21 g/mol
InChI Key: QKBTTXJHJNXCOQ-UHFFFAOYSA-N
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Description

4-Dibenzofuranamine, also known as 4-DBF, is an organic compound that belongs to the dibenzofuran compound family. It has a CAS Number of 50548-43-1 and a molecular weight of 183.21 . The IUPAC name for this compound is dibenzo[b,d]furan-4-amine .


Molecular Structure Analysis

The linear formula for this compound is C12H9NO . The InChI code for this compound is 1S/C12H9NO/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7H,13H2 .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C . The compound has a flash point of 177°C .

Scientific Research Applications

Dibenzofuran Derivatives and Their Applications

Chemical Sensors and Photophysical Properties

Research into dibenzofuran derivatives, such as the study on the self-assembly induced emission system constructed by the host-guest interaction of AIE-active building blocks, highlights the potential of these compounds in developing advanced materials with tunable photophysical properties. The reversible assembling-disassembling and tunable aggregation-induced emission characteristics have implications for creating responsive materials for sensors and imaging applications (Bai et al., 2015).

Environmental Impact and Analysis

Investigations into the environmental presence and impact of polychlorinated dibenzodioxins and dibenzofurans, as well as their analogs, provide essential insights into the ecological and health implications of these compounds. For example, studies on the concentration levels of these compounds in human adipose tissue samples highlight the need for monitoring and controlling environmental contamination to mitigate long-term health risks (Stanley et al., 1990).

Synthesis and Pharmaceutical Applications

The synthesis of dibenzofuran derivatives through methods such as visible-light-promoted synthesis demonstrates the ongoing development of efficient and eco-friendly synthetic routes. These advancements facilitate the exploration of dibenzofuran derivatives in pharmaceutical applications, potentially leading to new therapeutic agents (Cho et al., 2017).

Bioactive Compounds and Drug Development

Dibenzofuran analogs, such as those explored for their N-methyl-D-aspartate (NMDA) antagonist activity, indicate the chemical family's potential in developing novel pharmaceuticals. These compounds' ability to modulate neurotransmitter systems could lead to new treatments for neuropsychiatric disorders (Thompson et al., 1990).

Mechanism of Action

While the specific mechanism of action for 4-Dibenzofuranamine is not available, it’s worth noting that related compounds such as Benzofuran have been studied for their interactions with various receptors .

Safety and Hazards

The safety information for 4-Dibenzofuranamine indicates that it has a GHS07 pictogram, with a signal word of "Warning" . The hazard statement is H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Future Directions

A recent paper suggests that 4-Dibenzofuranamine has potential antiviral activity against SARS-CoV-2 . This suggests that future research could focus on exploring the potential medical applications of this compound, particularly in the context of viral infections .

Biochemical Analysis

Biochemical Properties

It has been shown to inhibit the low-pH conformational change of hemagglutinin (HA) and block the fusion process This suggests that 4-Dibenzofuranamine may interact with certain enzymes and proteins, potentially influencing biochemical reactions

Cellular Effects

Given its potential role in inhibiting the fusion process of HA , it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It has been suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression

Properties

IUPAC Name

dibenzofuran-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKBTTXJHJNXCOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80332639
Record name 4-Dibenzofuranamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80332639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50548-43-1
Record name 4-Dibenzofuranamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50548-43-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Dibenzofuranamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80332639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dibenzo[b,d]furan-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Palladium hydroxide (20%, 0.75 g, 1.068 mmol) was added to a Parr hydrogenation bottle, and the bottle was purged with nitrogen. Next, 4-azidodibenzo[b,d]furan (7.39 g, 35.3 mmol) and 150 mL ethanol were added, and the reaction mixture was hydrogenated on Parr hydrogenator overnight. The reaction mixture was filtered through a pad of Celite®, and the Celite® was washed with dichloromethane. The filtrate was evaporated, and the residue was purified by column chromatography eluting with 50% dichloromethane/hexanes (5.58 g, 86%).
Name
4-azidodibenzo[b,d]furan
Quantity
7.39 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0.75 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

N-(dibenzo[b,d]furan-4-yl)acetamide (90 g, 400 mmol) was suspended in the mixture of concentrated HCl (240 mL) and methanol (240 mL). The reaction was refluxed for 2 h and then cooled to room temperature. Saturated sodium carbonate was used to neutralize the solution. The residue was collected by filtration and redissolved in DCM. After dried over sodium sulfate, the solution was concentrated to give dibenzo[b,d]furan-4-amine (67 g, 92% yield) as brown solid.
Quantity
90 g
Type
reactant
Reaction Step One
Name
Quantity
240 mL
Type
reactant
Reaction Step One
Quantity
240 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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